
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Vue d'ensemble
Description
“2-chloro-3-(1H-tetrazol-5-yl)pyridine” is a chemical compound with the molecular formula C6H4ClN5 . It has a molecular weight of 181.58200 . The compound is also known by other synonyms such as "Pyridine, 2-chloro-3-(2H-tetrazol-5-yl)" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A significant number of scientific papers deal with p-cymene ruthenium complexes based on the chelating N–N ligands and particularly 2-pyridine-azoles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a tetrazole ring at the 3rd position . The exact mass of the molecule is 181.01600 .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
2-Chloro-3-(1H-tetrazol-5-yl)pyridine and its derivatives have been explored for their potential in pharmaceutical applications. For instance, a study focused on synthesizing novel Schiff’s bases from 2-(1H-tetrazol-5-yl) pyridine derivatives, evaluating their antitubercular activity against Mycobacterium Tuberculosis (Mohite et al., 2021). Another study synthesized 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, examining its structure through various spectroscopic methods, showcasing its potential in chemical research (Ershov et al., 2023).
Photochemistry and Material Science
In material science and photochemistry, this compound plays a crucial role. For example, a study revealed that conformers of this compound undergo photolysis at cryogenic temperatures, providing insights into carbon-to-nitrogen rearrangement processes (Pagacz-Kostrzewa et al., 2011).
Coordination Chemistry and Molecular Structures
This compound is significant in coordination chemistry, forming complexes with various metals. Research on copper, cobalt, and iron complexes with isomeric pyridyl-tetrazole ligands revealed interesting coordination reactions and molecular structures (Bond et al., 2012). Similarly, copper complexes of pyridyl–tetrazole ligands were synthesized, and their DNA-binding and antioxidant properties were investigated (Kasi Reddy et al., 2016).
Spectroscopy and Quantum Chemistry
The compound's utility extends to spectroscopy and quantum chemistry. A study involving the synthesis and crystal structure analysis of related compounds provided valuable data for computational studies and thermodynamic properties (Shen et al., 2012).
Photoluminescent Materials
This compound derivatives have been used to develop photoluminescent materials. For example, novel, highly photoluminescent Eu(III) and Tb(III) tetrazolate-2-pyridine-1-oxide complexes were synthesized, showing potential for optical materials (Pietraszkiewicz et al., 2012).
Biological and Medicinal Chemistry
The compound is also relevant in biological and medicinal chemistry. Copper(II) complexes derived from this compound showed promising DNA binding/cleavage activity and potential cytotoxic studies against cancer cells (Mustafa et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-3-(1H-tetrazol-5-yl)pyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that tetrazole derivatives can display a wide range of biological activities, which suggests that this compound may interact with multiple targets .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity.
Analyse Biochimique
Biochemical Properties
2-chloro-3-(1H-tetrazol-5-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and coordinate with metal ions, which can influence its binding affinity and specificity. For instance, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The exact nature of these interactions depends on the specific enzyme and the conditions of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration used. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the target and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific concentration range elicits a maximal response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic processes can influence the overall activity and toxicity of this compound, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound can affect its concentration in different cellular compartments and tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall effects on cellular processes .
Propriétés
IUPAC Name |
2-chloro-3-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-4(2-1-3-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRGBTMGHYWGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)
![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)
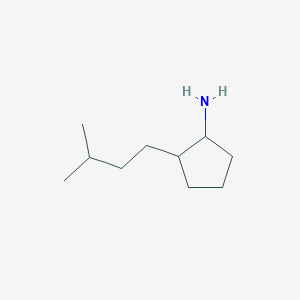
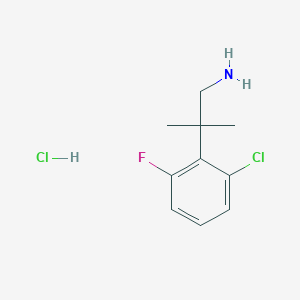
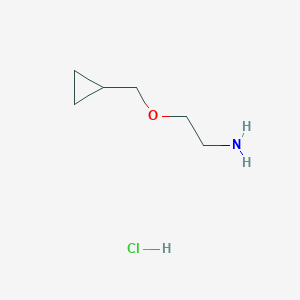
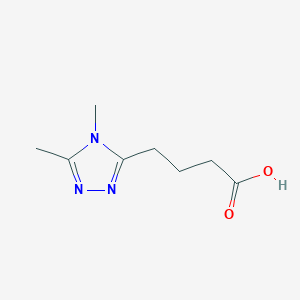
![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)
![2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1463488.png)
![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)
![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)
![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)
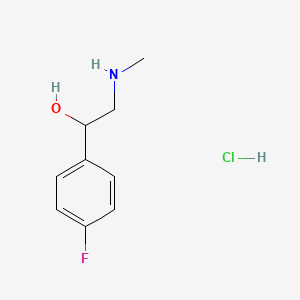
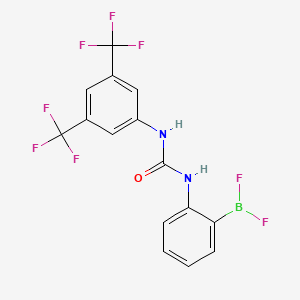
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)
